N'~1~,N'~2~-bis[(E)-(2,4-dimethylphenyl)methylidene]ethanedihydrazide
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Overview
Description
N’~1~,N’~2~-BIS[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]ETHANEDIHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two hydrazone groups, which are formed by the condensation of hydrazides with aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~2~-BIS[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]ETHANEDIHYDRAZIDE typically involves the reaction of ethanedihydrazide with 2,4-dimethylbenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further condensation to form the final product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of N’~1~,N’~2~-BIS[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]ETHANEDIHYDRAZIDE can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~2~-BIS[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]ETHANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone groups into hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted aromatic compounds.
Scientific Research Applications
N’~1~,N’~2~-BIS[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]ETHANEDIHYDRAZIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology: Research has explored the compound’s potential as an antimicrobial agent, given its ability to interact with biological molecules and disrupt microbial cell functions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In materials science, the compound is used in the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which N’~1~,N’~2~-BIS[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]ETHANEDIHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. The hydrazone groups in the compound can form stable complexes with metal ions, which can then participate in catalytic or redox reactions. Additionally, the aromatic rings and hydrazone linkages allow the compound to interact with biological macromolecules, potentially leading to the disruption of cellular processes and inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~2~-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]ETHANEDIHYDRAZIDE
- N’~1~,N’~2~-BIS[(E)-(4-METHOXYPHENYL)METHYLIDENE]ETHANEDIHYDRAZIDE
- N’~1~,N’~2~-BIS[(E)-1-PHENYLETHYLIDENE]ETHANEDIHYDRAZIDE
Uniqueness
N’~1~,N’~2~-BIS[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]ETHANEDIHYDRAZIDE is unique due to the presence of the 2,4-dimethylphenyl groups, which impart specific steric and electronic properties to the compound. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H22N4O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(2,4-dimethylphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C20H22N4O2/c1-13-5-7-17(15(3)9-13)11-21-23-19(25)20(26)24-22-12-18-8-6-14(2)10-16(18)4/h5-12H,1-4H3,(H,23,25)(H,24,26)/b21-11+,22-12+ |
InChI Key |
ZDHLPBMEYZTJKW-XHQRYOPUSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N/NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NNC(=O)C(=O)NN=CC2=C(C=C(C=C2)C)C)C |
Origin of Product |
United States |
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